CROTYLPALLADIUM CHLORIDE DIMER
Overview
Description
CROTYLPALLADIUM CHLORIDE DIMER is a coordination compound that consists of a palladium ion coordinated with two chloride ions and (E)-But-2-ene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CROTYLPALLADIUM CHLORIDE DIMER typically involves the reaction of palladium(II) chloride with (E)-But-2-ene under specific conditions. One common method involves dissolving palladium(II) chloride in a suitable solvent such as ethanol, followed by the addition of (E)-But-2-ene. The reaction mixture is then stirred at room temperature for a specific period to allow the formation of the desired complex.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
CROTYLPALLADIUM CHLORIDE DIMER undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.
Reduction: It can be reduced to form palladium(0) species.
Substitution: The chloride ligands can be substituted with other ligands such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen or peroxides.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are typically used.
Substitution: Ligand exchange reactions often involve the use of excess ligands and may require heating or the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield palladium(IV) complexes, while reduction typically produces palladium(0) species. Substitution reactions result in the formation of new palladium complexes with different ligands.
Scientific Research Applications
CROTYLPALLADIUM CHLORIDE DIMER has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions such as cross-coupling reactions, including Suzuki and Heck reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in industrial processes that require efficient and selective catalysis.
Mechanism of Action
The mechanism by which CROTYLPALLADIUM CHLORIDE DIMER exerts its effects involves the coordination of the palladium ion with substrates, facilitating various chemical transformations. The palladium ion acts as a central metal in catalytic cycles, enabling the activation and conversion of organic molecules. Molecular targets and pathways involved include the formation of palladium-carbon bonds and the subsequent transformation of these intermediates into desired products.
Comparison with Similar Compounds
Similar Compounds
- Palladium(II) acetate
- Palladium(II) chloride
- Palladium(II) bromide
Comparison
CROTYLPALLADIUM CHLORIDE DIMER is unique due to the presence of (E)-But-2-ene as a ligand, which imparts specific reactivity and selectivity in catalytic processes. Compared to other palladium(II) complexes, it may offer advantages in terms of stability and efficiency in certain reactions. For example, palladium(II) acetate is commonly used in similar applications but may exhibit different reactivity profiles due to the acetate ligands.
Properties
IUPAC Name |
(E)-but-2-ene;palladium(2+);dichloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H7.2ClH.2Pd/c2*1-3-4-2;;;;/h2*3-4H,1H2,2H3;2*1H;;/q2*-1;;;2*+2/p-2/b2*4-3+;;;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPSAJZWHPLTKH-HYTOEPEZSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C[CH2-].CC=C[CH2-].[Cl-].[Cl-].[Pd+2].[Pd+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/[CH2-].C/C=C/[CH2-].[Cl-].[Cl-].[Pd+2].[Pd+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2Pd2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12081-22-0 | |
Record name | Bis[(1,2,3-η)-2-buten-1-yl]di-μ-chlorodipalladium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=12081-22-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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